molecular formula C14H20O6 B12547619 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate CAS No. 142700-75-2

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate

Cat. No.: B12547619
CAS No.: 142700-75-2
M. Wt: 284.30 g/mol
InChI Key: BNZPJAAPYDPZFM-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate is an organic compound with the molecular formula C13H18O6. It is a derivative of 4-hydroxybenzoic acid, commonly known as paraben, which is widely used in the cosmetic and pharmaceutical industries as a preservative. The compound is characterized by the presence of a 4-hydroxybenzoate group and a triethylene glycol monomethyl ether moiety, making it a versatile chemical with various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-[2-(2-Methoxyethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Esterification: The compound can be synthesized through esterification reactions.

    Hydrolysis: It can be hydrolyzed back to 4-hydroxybenzoic acid and 2-[2-(2-Methoxyethoxy)ethoxy]ethanol under acidic or basic conditions.

    Oxidation: The hydroxyl group in the 4-hydroxybenzoate moiety can be oxidized to form corresponding quinones.

Common Reagents and Conditions

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 4-hydroxybenzoic acid and 2-[2-(2-Methoxyethoxy)ethoxy]ethanol.

    Oxidation: Quinones derived from the 4-hydroxybenzoate moiety.

Scientific Research Applications

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use as a drug delivery agent due to its solubility and stability.

    Industry: Utilized as a preservative in cosmetic and pharmaceutical formulations due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate is primarily related to its ability to inhibit microbial growth. The compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death. The triethylene glycol monomethyl ether moiety enhances its solubility and facilitates its interaction with microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Methylparaben: Another ester of 4-hydroxybenzoic acid, commonly used as a preservative.

    Ethylparaben: Similar to methylparaben but with an ethyl group instead of a methyl group.

    Propylparaben: Contains a propyl group, used in similar applications as a preservative.

Uniqueness

2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate is unique due to the presence of the triethylene glycol monomethyl ether moiety, which enhances its solubility and stability compared to other parabens. This makes it particularly useful in formulations where higher solubility is required.

Properties

CAS No.

142700-75-2

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate

InChI

InChI=1S/C14H20O6/c1-17-6-7-18-8-9-19-10-11-20-14(16)12-2-4-13(15)5-3-12/h2-5,15H,6-11H2,1H3

InChI Key

BNZPJAAPYDPZFM-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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